Di(α-tocopherol) Phosphate-d12
Description
Properties
Molecular Formula |
C₅₈H₈₇D₁₂O₆P |
|---|---|
Molecular Weight |
935.45 |
Synonyms |
(2R,2’R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol 6,6’-(Hydrogen Phosphate)-d12 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Modification of Di α Tocopherol Phosphate D12
Chemical Synthesis Pathways for Monomeric and Dimeric α-Tocopheryl Phosphates
The synthesis of α-tocopheryl phosphates, including both monomeric (α-TP) and dimeric (Di(α-tocopherol) Phosphate (B84403) or T2P) forms, involves the phosphorylation of the hydroxyl group on the chroman ring of α-tocopherol. Several chemical pathways have been established to achieve this transformation.
One common method involves the direct reaction of α-tocopherol with a phosphorylating agent. For instance, reacting α-tocopherol with phosphorus pentoxide or phosphoric anhydride (B1165640) at elevated temperatures (70–85 °C) can yield a mixture of products. rsc.org These reactions produce not only the desired monomeric α-tocopheryl phosphate but also tocopheryl pyrophosphates and the dimeric form, Di(α-tocopherol) Phosphate. rsc.org
A more controlled approach utilizes oxyphosphorus trihalides, such as phosphorus oxychloride (POCl₃), in the presence of a base like pyridine. google.com The initial reaction forms an intermediate which, upon hydrolysis, yields the tocopheryl phosphate. The conditions of the hydrolysis step are critical; hydrolysis under acidic conditions can efficiently produce the monomeric tocopheryl phosphate. google.com This process can also lead to the formation of P,P'-bistocopheryl diphosphate (B83284) as a byproduct. google.com
Phase transfer catalysis represents another effective strategy for the phosphorylation of phenols like α-tocopherol. This method, conducted in a two-phase system, can produce α-tocopheryl phosphate and is adaptable for creating various derivatives. mdpi.com The choice of solvent, catalyst, and reaction conditions can be tailored to favor the formation of either the monomeric or dimeric phosphate ester. For example, after a primary reaction, subsequent alkalization and the addition of ethanol (B145695) can be used to precipitate and isolate the desired phosphate salt. rsc.org
| Method | Phosphorylating Agent | Key Features/Byproducts | Reference |
| Direct Phosphorylation | Phosphorus Pentoxide / Phosphoric Anhydride | High temperature; produces a mixture of α-TP, T2P, and pyrophosphates. | rsc.org |
| Halide-based Phosphorylation | Phosphorus Oxychloride (POCl₃) | Controlled reaction; hydrolysis conditions determine product; can form P,P'-bistocopheryl diphosphate. | google.com |
| Phase Transfer Catalysis | Various | Two-phase system; versatile for derivative synthesis. | mdpi.com |
Strategies and Techniques for Site-Specific Deuterium (B1214612) Incorporation in α-Tocopherol Scaffolds
The synthesis of Di(α-tocopherol) Phosphate-d12 requires the initial preparation of a deuterated α-tocopherol scaffold. Site-specific incorporation of deuterium is crucial for use as an internal standard in mass spectrometry.
A primary strategy involves the deuteromethylation of tocopherol precursors. For example, d₃-α-tocopherol can be synthesized from γ-tocopherol using a tin(II) chloride-catalyzed reaction with perdeutero-paraformaldehyde. nih.gov Similarly, d₆-α-tocopherol can be prepared via the deuteromethylation of δ-tocopherol. nih.gov These methods are highly specific, placing deuterium labels on the methyl groups of the chroman ring. Commercially available standards like RRR-α-[5,7-(C(2)H(3))(2)]-(d(6))-tocopheryl acetate (B1210297) are synthesized using such targeted approaches. uchile.cl
More general, late-stage deuteration methods have also been developed. Non-directed palladium-catalyzed C-H activation allows for hydrogen-deuterium exchange on various aromatic compounds, including δ-tocopherol-OMe, using heavy water (D₂O) as the deuterium source. chemrxiv.orguni-freiburg.de This technique can introduce multiple deuterium atoms onto the molecule.
Other innovative strategies include:
Dehalogenative Deuteration : This method involves the site-specific replacement of a halogen atom (e.g., bromine) on the aromatic ring with a deuterium atom. It employs reagents like potassium methoxide (B1231860) (KOMe) and a disilane (B73854) in a deuterated solvent. nsf.gov
Remote Radical C-H Deuteration : This technique uses a directing group to generate a remote carbon radical via 1,5- or 1,6-hydrogen atom transfer (HAT). The radical is then quenched with a deuterium source, such as D₂O, to achieve site-selective monodeuteration at an unactivated sp³-C-H bond. This has been successfully applied to tocopherol derivatives. researchgate.net
| Strategy | Description | Deuterium Source | Example Application | Reference |
| Deuteromethylation | Catalytic addition of deuterated methyl groups to tocopherol precursors (e.g., γ- or δ-tocopherol). | Perdeutero-paraformaldehyde | Synthesis of d₃-α-T and d₆-α-T. | nih.govnih.gov |
| Non-Directed C-H Activation | Palladium-catalyzed exchange of hydrogen for deuterium on the aromatic ring. | Heavy Water (D₂O) | Deuteration of δ-tocopherol-OMe. | chemrxiv.orguni-freiburg.de |
| Dehalogenative Deuteration | Site-specific replacement of a halogen with deuterium. | Deuterated Solvents | Deuteration of aryl halides. | nsf.gov |
| Remote Radical Deuteration | Site-selective C-H deuteration at aliphatic positions via radical transfer. | Heavy Water (D₂O) | Monodeuteration of a tocopherol derivative. | researchgate.net |
Optimization of Reaction Conditions for this compound Production
The efficient production of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing the formation of byproducts like the monomeric phosphate or unreacted starting materials. Key parameters that require optimization include temperature, solvent, catalyst, reactant stoichiometry, and reaction time.
Drawing parallels from the synthesis of related compounds, several optimization principles can be applied. For instance, in the oxidation of α-tocopheramine, controlling the oxidant and temperature was key to shifting the product ratio and avoiding unwanted side products. researchgate.net Similarly, for the phosphorylation of deuterated α-tocopherol, the molar ratio of the α-tocopherol-d6 starting material to the phosphorylating agent (e.g., POCl₃) is a critical factor. An excess of the tocopherol scaffold would likely favor the formation of the dimeric phosphate over the monomeric form.
The choice of solvent is also crucial. Solvents used in vitamin E chemistry, such as toluene, n-hexane, or 1,4-dioxane, must be anhydrous to prevent premature hydrolysis of intermediates and the formation of byproducts. mdpi.comresearchgate.net The reaction temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they may also lead to degradation or the formation of undesired side products. rsc.org
Systematic approaches like Response Surface Methodology (RSM) can be employed to study the interaction between different variables (e.g., mixing speed, time, reagent concentration) and to identify the optimal conditions for production. researchgate.net The goal is to define a robust process that consistently yields this compound with high purity.
Purification and Isolation Protocols for Deuterated Tocopheryl Phosphate Analogs
Following synthesis, a multi-step purification and isolation protocol is necessary to obtain this compound of high purity, free from unreacted starting materials, catalysts, and synthetic byproducts such as the monomeric phosphate.
The initial workup typically involves quenching the reaction and performing liquid-liquid extractions. The reaction mixture may be poured into water and acidified, followed by extraction with an organic solvent like diethyl ether or dichloromethane. rsc.orgmdpi.com The combined organic extracts are then washed sequentially with water and brine to remove water-soluble impurities and dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). mdpi.com
Chromatographic techniques are central to isolating the final product.
Flash Chromatography : Standard flash chromatography using silica (B1680970) gel is a common method for separating tocopherol derivatives based on polarity. mdpi.com
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is often the method of choice. Normal-phase HPLC can effectively separate the different tocopherol isoforms and their derivatives. mdpi.com
Other purification techniques include:
Precipitation and Centrifugation : The desired product can sometimes be selectively precipitated. For example, adjusting the pH and adding a solvent like ethanol can cause the disodium (B8443419) salt of tocopheryl phosphate to precipitate, which can then be collected by centrifugation. rsc.org
Solid-Phase Extraction (SPE) : SPE cartridges can be used for sample cleanup, effectively removing interfering substances and concentrating the analyte of interest before final analysis or purification steps. nih.gov
Analytical Validation of Isotopic Purity and Molecular Structure
The definitive confirmation of the molecular structure and isotopic purity of synthesized this compound requires a suite of advanced analytical techniques. The validation process ensures the compound is suitable for its intended use, particularly as an internal standard in quantitative mass spectrometry.
Mass Spectrometry (MS) is the primary tool for confirming molecular weight and isotopic enrichment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique confirms the molecular weight and provides structural information through fragmentation patterns. It is also used to determine the isotopic distribution (e.g., the percentage of d12 vs. d11, d10, etc.) and chemical purity. nih.govnih.gov For this compound, the expected mass would reflect the incorporation of twelve deuterium atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is also employed to measure the uptake and presence of deuterated forms of tocopherol. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
²H NMR (Deuterium NMR) : This technique is specifically used to confirm the location and incorporation of deuterium atoms within the molecule. nih.gov
Chromatographic Methods are used to assess chemical purity.
High-Performance Liquid Chromatography (HPLC) : Coupled with a UV or diode-array detector (DAD), HPLC is used to determine the chemical purity of the final compound by separating it from any non-deuterated or other impurities. mdpi.com
The validation of the analytical method itself involves establishing key performance parameters as summarized in the table below. mdpi.comuaiasi.ronih.gov
| Parameter | Description | Typical Method | Reference |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Analysis of calibration standards at multiple concentrations (R² > 0.99). | mdpi.comnih.gov |
| Purity (Isotopic & Chemical) | The percentage of the desired deuterated compound and the absence of other chemical entities. | MS for isotopic distribution; HPLC-UV for chemical purity. | nih.govisotope.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Calculation based on signal-to-noise ratio. | mdpi.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculation based on signal-to-noise ratio. | mdpi.com |
| Accuracy & Precision | Closeness of results to the true value (accuracy) and to each other (precision). | Analysis of quality control samples and reference materials; expressed as % recovery and % RSD. | nih.govnih.gov |
Advanced Analytical Spectrometric and Chromatographic Methods for Di α Tocopherol Phosphate D12 Research
Chromatographic Separation Techniques for Di(α-tocopherol) Phosphate-d12 and its Metabolic Intermediates
Chromatography is a fundamental tool for isolating this compound and its metabolites from various sample types. The choice of chromatographic technique is dictated by the analyte's properties and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tocopherols (B72186) and their phosphorylated derivatives. aocs.org For the analysis of tocopheryl phosphates, reversed-phase HPLC (RP-HPLC) is often employed. europa.eu
Specialized detectors enhance the sensitivity and selectivity of HPLC methods. Fluorescence detection is commonly used for tocopherols, with excitation and emission wavelengths typically set around 290-296 nm and 325-330 nm, respectively. aocs.orgnotulaebotanicae.ro Ultraviolet (UV) detection is also utilized, with a common detection wavelength of 292 nm for α-tocopherol. cabidigitallibrary.orgdergipark.org.tr
A study outlined a quantitative analysis of tocopheryl phosphate (B84403) using an HPLC method with a column temperature of 40°C and a methanol/water-based eluent. Detection was performed using a UV-visible spectroscope at 287 nm. google.com Another method for analyzing highly purified tocopheryl phosphate also used HPLC with UV detection at 287 nm. google.com For the determination of tocopheryl phosphate mixtures in feed additives, HPLC coupled with UV detection has been validated. europa.eu Furthermore, HPLC with fluorescence detection is used for quantifying these compounds in premixtures and feedingstuffs. europa.eu
The table below summarizes typical HPLC conditions for tocopherol analysis.
| Parameter | Setting | Reference |
| Column | C8 or C18 reversed-phase | aocs.orgeuropa.eu |
| Mobile Phase | Methanol/water or Methanol/hexane/tetrahydrofuran mixtures | notulaebotanicae.rogoogle.com |
| Flow Rate | 0.5 - 1.0 mL/min | cabidigitallibrary.orggoogle.com |
| Detection | Fluorescence (Ex: 290-296 nm, Em: 325-330 nm) or UV (287-292 nm) | aocs.orgnotulaebotanicae.rocabidigitallibrary.orgdergipark.org.trgoogle.comeuropa.eu |
| Column Temperature | ~40°C | google.com |
Gas Chromatography (GC) with Flame Ionization Detection (FID) is a robust technique for the analysis of α-tocopherol and related compounds. nih.govresearchgate.net This method is often preceded by a derivatization step, such as trimethylsilylation, to increase the volatility and thermal stability of the analytes. researchgate.netceu.esdoaj.org
GC-FID has been successfully applied to determine α-tocopherol in various matrices, including human plasma and food products like cereals and biscuits. nih.govresearchgate.net A developed GC-FID method for α-tocopherol in human plasma demonstrated good linearity, recovery, and precision without the need for derivatization. researchgate.net For the analysis of tocopherols in oilseeds, a protocol involving trimethylsilylation prior to GC-FID analysis was found to be the most suitable. doaj.org
The following table presents key parameters of a validated GC-FID method for α-tocopherol analysis in human plasma. researchgate.net
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.35 µg/mL |
| Limit of Detection (LOD) | 0.30 µg/mL |
| Analytical Recovery | 97.44% |
| Within-day Precision (RSD) | < 4% |
| Between-day Precision (RSD) | < 4% |
| Accuracy (Relative Error) | < 8% |
Mass Spectrometry (MS) Applications in Qualitative and Quantitative Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, offering high specificity and sensitivity.
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful platform for analyzing tocopherol phosphates in complex biological samples. nih.govresearchgate.net These techniques allow for the simultaneous quantification of unlabeled and deuterated tocopherols. nih.gov
A novel LC-MS/MS method was developed for the simultaneous quantification of α-tocopherol and its long-chain metabolites in human serum using deuterium-labeled internal standards. mdpi.com This method utilizes a pentafluorophenyl-based core-shell chromatography column and solid-phase extraction to enhance analyte recovery and sensitivity. mdpi.com Another LC-MS/MS method enables the simultaneous determination of various vitamin E forms, their metabolites, and polyunsaturated fatty acids in human plasma and serum. researchgate.net The use of stable isotope-labeled internal standards, including hexa-deuterated α-tocopherol, is crucial for accurate quantification by minimizing matrix effects. jcpsp.pk
The table below details the performance of a recently developed UPLC-MS/MS method for α-tocopherol. nih.gov
| Parameter | Value |
| Intra-run CV | < 1.7% |
| Inter-run CV | < 1.7% |
| Bias vs. NIST standards | < 3.1% |
| LLOQ (UniSpray) | 0.22 mg/L |
| LLOQ (ESI) | 0.87 mg/L |
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of deuterium-labeled tocopherols. mdpi.comnih.gov It allows for the differentiation and quantification of absorbed labeled vitamin E from endogenous forms. mdpi.com This is particularly valuable in metabolic studies tracking the fate of deuterated compounds like this compound.
In a typical GC-MS analysis of tocopherols, samples are often derivatized, for instance, by converting them to O-trimethylsilyl derivatives, before being analyzed by capillary gas chromatography with selected ion monitoring. nih.gov This method has been used to quantify α-tocopherol and its oxidation products using deuterium-labeled internal standards. nih.gov GC-MS has also been employed to determine the content of deuterium-labeled and unlabeled tocopherols in plasma and lipoproteins to study their transport. nih.gov A simple and rapid GC-MS method that does not require saponification or derivatization has been developed for the simultaneous determination of various tocopherols and tocotrienols in vegetable oils. researchgate.net
A comparison of GC-MS and LC-MS/MS for the quantification of α-tocopherol and α-tocopherolquinone in human plasma showed that while both methods have similar accuracy, LC-MS/MS offered better between-day precision and a lower limit of quantification for α-tocopherolquinone. nih.gov
Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like tocopheryl phosphates. It has been instrumental in the detection of endogenous α-tocopheryl phosphate in biological tissues such as the liver and adipose tissue, as well as in various foods. nih.gov
The negative-ion ESI mode is often more sensitive for the analysis of tocopherols, producing a predominant deprotonated molecule [M-H]⁻. nih.gov When comparing ESI with Atmospheric Pressure Chemical Ionization (APCI), APCI in negative ion mode has been shown to offer a wider linearity range and lower detection limits for tocopherols. researchgate.net However, ESI remains a valuable tool, and its efficiency can sometimes be improved with the addition of a metal cation. researchgate.net
The discovery of endogenous α-tocopheryl phosphate was confirmed using four independent analytical methods, including ESMS, HPLC, LC-MS, and GC-MS, by comparing standard α-tocopheryl phosphate with extracts from biological tissues. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving the absolute quantification of analytes in complex matrices. Its high precision and accuracy make it indispensable for metabolic research involving this compound. The core principle of IDMS involves spiking a sample with a known quantity of an isotopically labeled internal standard—in this case, this compound—which is chemically identical to the endogenous analyte (α-tocopherol phosphate) but has a different mass.
When analyzing biological samples, this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart. nih.govnih.gov By adding a precise amount of the deuterated standard to the sample prior to extraction and analysis, any sample loss or variability during sample preparation, chromatography, or ionization is accounted for. nih.gov The ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled standard is measured. Since the amount of the added standard is known, the absolute concentration of the endogenous analyte can be calculated with high accuracy.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common platform for IDMS analysis of tocopherols and their metabolites. nih.govnih.gov This technique effectively separates the analyte from matrix interferences before detection. The use of deuterated standards, such as d6-α-tocopherol, compensates for matrix effects and ion suppression, which are common challenges in biological sample analysis. nih.gov The mass shift between the analyte and the deuterated standard (e.g., a shift of 6 m/z for d6-α-tocopherol) allows for clear separation of their mass signals with no isobaric interferences, enabling rigorous quantification. nih.govmdpi.com This approach has been successfully used to quantify α-tocopherol and its metabolites in human plasma and serum, with limits of quantification (LOQ) reaching the low nanomolar range. nih.govmdpi.com
Table 1: Key Parameters in IDMS Quantification of Tocopherol Analogs
| Parameter | Description | Relevance to this compound | Source |
|---|---|---|---|
| Internal Standard | A known quantity of an isotopically labeled analog of the analyte. | This compound is added to samples to quantify endogenous α-tocopherol phosphate. | nih.gov, researchgate.net |
| Mass Spectrometry | Typically tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. | Measures the signal ratio between the endogenous analyte and the deuterated standard. | nih.gov |
| Matrix Effects | Alteration of ionization efficiency by co-eluting compounds from the sample matrix. | The co-eluting deuterated standard experiences the same matrix effects, allowing for accurate correction. | nih.gov |
| Accuracy & Precision | The closeness of a measured value to the true value and the closeness of repeated measurements. | IDMS is considered a "gold standard" method, providing high accuracy and precision (RSD < 3.5%). | nih.govresearchgate.net |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Excellent linearity (R² > 0.999) is consistently achieved over physiological concentration ranges. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of this compound and, crucially, for verifying the precise location of the deuterium labels within the molecule.
²H (Deuterium) NMR is used to directly observe the deuterium nuclei. This technique is particularly informative for studying the dynamics and orientation of the deuterated molecule in different environments, such as within model membranes. nih.gov For specifically deuterated α-tocopherol, deuterium NMR spectra can provide information on motional averaging and the orientation of the molecule's rotational axis. nih.gov While the primary use in the context of a standard is structural confirmation, these advanced applications are critical in isotopic tracing studies that follow the fate of the molecule in biological systems.
Sample Preparation and Extraction Methodologies for Deuterated Analogs from Biological Specimens
The accurate analysis of this compound and its unlabeled counterparts from biological specimens like plasma, serum, and tissues requires robust and efficient sample preparation to isolate these lipophilic compounds from a complex matrix of proteins, lipids, and other molecules. researchgate.net The choice of extraction method depends on the specific tissue type and the analytical goals.
A common first step for plasma or serum samples is protein precipitation or denaturation. This is often achieved by adding an organic solvent like ethanol (B145695), acetonitrile (B52724), or methanol. dss.go.thkuleuven.be For instance, a simple and rapid method involves protein precipitation with ethanol and acetonitrile before analysis. kuleuven.be Another approach uses sodium dodecyl sulfate (B86663) (SDS) for protein denaturation, followed by deproteinization with ethanol. researchgate.netresearchgate.net
Following deproteinization, liquid-liquid extraction (LLE) is frequently employed to separate the lipophilic tocopherols from the aqueous phase. Hexane is the most commonly used solvent for this purpose, often in combination with other solvents like ethyl acetate (B1210297) or isopropanol. researchgate.netdss.go.th For example, a widely cited procedure involves deproteinizing serum with ethanol and subsequently extracting the vitamin E with hexane. dss.go.th
For solid tissues, homogenization is required before extraction. Acetone has been shown to be an effective solvent for extracting α-tocopherol from tissue homogenates with high recovery rates (average 97%). nih.gov For more complex tissues like adipose and skin, saponification—a process that hydrolyzes ester bonds using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution—may be necessary to free the tocopherols from lipid esters before solvent extraction. researchgate.net However, saponification must be performed carefully as it can lead to partial loss of tocopherols. dss.go.th
More modern approaches utilize solid-phase extraction (SPE) to provide a cleaner extract and streamline the sample preparation process. nih.gov SPE cartridges, such as those with HybridSPE material, can effectively remove phospholipids (B1166683) and proteins, enhancing analyte recovery and improving analytical sensitivity. nih.govnih.gov
Table 3: Common Extraction Methods for Tocopherols from Biological Samples
| Method | Sample Type | Key Steps | Advantages/Disadvantages | Source |
|---|---|---|---|---|
| Protein Precipitation & LLE | Plasma, Serum | 1. Add ethanol/acetonitrile. 2. Vortex. 3. Centrifuge. 4. Extract supernatant with hexane. | Simple, widely used. May have lower recovery than SPE. | dss.go.th, researchgate.net, kuleuven.be |
| Solvent Extraction | Tissues | 1. Homogenize tissue. 2. Extract with acetone. 3. Evaporate and reconstitute. | Rapid and effective for many tissues. | nih.gov |
| Saponification & LLE | Adipose Tissue, Skin | 1. Homogenize tissue. 2. Heat with alcoholic KOH. 3. Neutralize. 4. Extract with hexane. | Necessary for releasing esterified forms. Risk of analyte degradation. | dss.go.th, researchgate.net |
| Solid-Phase Extraction (SPE) | Plasma, Serum | 1. Condition SPE cartridge. 2. Load sample. 3. Wash to remove interferences. 4. Elute analyte. | High purity extracts, improved sensitivity, can be automated. | nih.gov, nih.gov |
Computational Data Processing and Deconvolution for Isotopic Tracing Studies
Following the acquisition of mass spectrometry data from isotopic tracing experiments using this compound, sophisticated computational processing is essential to extract meaningful biological information. The raw data consists of complex mass spectra containing signals from the unlabeled analyte, the deuterated tracer, and their various isotopologues, all of which may overlap.
A critical step in data processing is deconvolution . This mathematical process aims to resolve the overlapping mass spectral patterns to determine the relative amounts of each isotopically distinct species. acs.orgresearchgate.net Deconvolution algorithms are used to correct for the contribution of naturally occurring heavy isotopes (e.g., ¹³C) in both the unlabeled analyte and the deuterated standard. researchgate.net This correction is crucial for accurately calculating the true enrichment of the deuterium label in the biological system. Without proper deconvolution, the overlapping spectral patterns would make direct estimation of the concentration of each isotopologue impossible. core.ac.uk
Peak Identification and Integration: Identifying the chromatographic peaks corresponding to the analyte and the isotopic standard and integrating their signal intensities.
Mass Spectral Deconvolution: Applying algorithms to the mass spectra of the identified peaks to separate the signals of the different isotopologues and correct for natural isotopic abundance. acs.org
Calculation of Isotopic Enrichment: Determining the ratio of the deuterated tracer to the unlabeled analyte. This ratio is a key parameter in tracing studies.
Correction for Back-Exchange: In some cases, particularly with hydrogen-deuterium exchange, deuterium atoms can be lost and replaced by protons from the biological matrix during sample handling. Computational tools can help estimate and correct for this "back-exchange" to ensure the measured isotopic enrichment reflects the true biological state. acs.orgnih.gov
Kinetic Modeling: For dynamic studies, the processed data can be fed into compartmental models. uea.ac.uk These mathematical models use differential equations to describe the movement and transformation of the tracer through different metabolic pools in the body, allowing researchers to calculate metabolic flux rates and gain quantitative insights into the vitamin's absorption and metabolism. uea.ac.ukfrontiersin.org
Advanced software packages are available that can automate many of these data processing steps, from identifying peaks to performing deconvolution and statistical analysis, facilitating the analysis of large datasets generated in modern metabolomics and fluxomics experiments. frontiersin.org
Biochemical and Metabolic Research Applications of Di α Tocopherol Phosphate D12 in Non Human Studies
Tracer Studies for Tocopherol Kinetics and Turnover in Animal Models using Deuterated Analogs
The use of deuterated analogs like Di(α-tocopherol) Phosphate-d12 is a cornerstone of modern biokinetic studies of vitamin E in animal models. Unlike radiolabeled compounds, deuterated tocopherols (B72186) can be used without risk to the animal, enabling long-term studies of uptake and turnover taylorfrancis.com. Researchers have successfully synthesized multigram quantities of deuterated α-tocopherol stereoisomers where hydrogen is replaced by deuterium (B1214612) in metabolically stable positions on the aromatic ring taylorfrancis.com.
These stable isotope tracers are measured with high sensitivity and specificity using techniques like gas chromatography-mass spectrometry (GC-MS) nih.gov. This methodology allows for the precise quantification of the tracer's uptake into blood and various tissues over time. For instance, studies in laboratory animals have utilized deuterated α-tocopherol as the sole dietary source of vitamin E to measure its long-term incorporation rates into different biological compartments taylorfrancis.com. In a study on sheep subjected to burn and smoke inhalation injuries, deuterated vitamin E was used to demonstrate that the injury led to a faster depletion of plasma α-tocopherol, with disappearance rates 1.5 times greater than in uninjured animals researchgate.net. These tracer studies are invaluable for understanding how physiological and pathological states affect vitamin E kinetics and turnover.
Absorption and Transport Mechanisms of Phosphorylated Tocopherols in Experimental Organisms
The absorption of conventional, lipid-soluble vitamin E is dependent on pancreatic and biliary function for its emulsification and incorporation into micelles in the small intestine taylorfrancis.comresearchgate.net. It is then absorbed by enterocytes and packaged into chylomicrons for transport through the lymphatic system into the bloodstream nih.govresearchgate.net. However, phosphorylated forms such as α-tocopheryl phosphate (B84403) are water-soluble nih.gov. This property suggests a potentially different absorption mechanism that may be less dependent on fat digestion and micellar formation.
Once absorbed, tocopherols are transported by lipoproteins nih.gov. Chylomicrons deliver dietary vitamin E from the intestine to various tissues, and the remnants are taken up by the liver nih.govresearchgate.net. In the liver, the α-tocopherol transfer protein (α-TTP) preferentially incorporates the RRR-α-tocopherol isomer into nascent very-low-density lipoproteins (VLDLs) for secretion back into the plasma and delivery to peripheral tissues nih.govresearchgate.netnih.gov. Other forms of vitamin E are less efficiently incorporated and are more readily metabolized or excreted in the bile researchgate.net. The use of a deuterated phosphate analog allows researchers to track these distinct transport pathways and understand how the phosphate moiety influences recognition by transport proteins and incorporation into lipoproteins.
Elucidation of Tissue Distribution and Compartmentation of Deuterated Tocopheryl Phosphates in Animal Models
Following absorption and transport, deuterated tocopheryl phosphates are distributed among various tissues. Studies using labeled α-tocopherol in rats have shown that all tissues continue to accumulate the vitamin over many weeks of supplementation, indicating that tissue saturation is a slow process nih.gov. The liver and adipose tissue, in particular, accumulate α-tocopherol at a very rapid rate compared to other tissues like the heart, lung, muscle, and brain nih.govnih.gov.
The liver acts as a central regulator of the body's vitamin E status, and for a short period, it is the major available storage organ nih.gov. When supplementation ceases, liver tocopherol levels decrease rapidly as it is redistributed to other tissues or metabolized, while levels in adipose tissue decline very slowly nih.gov. Deuterated tracers are essential for distinguishing the newly administered vitamin from pre-existing stores, allowing for precise measurement of uptake and clearance rates in different compartments. Research in rats has demonstrated that while the liver initially takes up various isomers, it preferentially retains and redistributes RRR-α-tocopherol, leading to higher concentrations of this natural form in other tissues over time nih.gov.
| Tissue | Accumulation Rate | Retention Time Following Supplementation Removal | Key Findings |
|---|---|---|---|
| Liver | Very Rapid | Rapid Decrease | Central organ for uptake, short-term storage, and regulation of plasma levels. nih.govebm-journal.org |
| Adipose Tissue | Very Rapid | Very Slow Decrease | Serves as a long-term storage depot for α-tocopherol. nih.gov |
| Plasma/Platelets | Rapid | Rapid Decrease (returns to baseline within 1 week) | Reflects recent dietary intake and transport activity. nih.gov |
| Heart | Moderate | Moderate Decrease (returns to baseline within 4 weeks) | Accumulates tocopherol, reflecting systemic distribution. nih.gov |
| Lung | Moderate | Moderate Decrease (returns to baseline within 4 weeks) | Essential for protection against oxidative damage. nih.gov |
| Skeletal Muscle | Moderate | Moderate Decrease (returns to baseline within 4 weeks) | Represents a significant body pool of the vitamin. nih.gov |
| Brain | Slow | Moderate Decrease (returns to baseline within 4 weeks) | Slower turnover, suggesting tight regulation of levels. nih.gov |
Stereoselective Metabolic Pathway Elucidation using Deuterated Tocopherol Stereoisomers
Vitamin E exists in eight natural forms, and synthetic α-tocopherol is a mixture of eight stereoisomers. The body exhibits a strong preference for the natural RRR-α-tocopherol isomer. Deuterated tracers have been instrumental in elucidating the stereoselective mechanisms underlying this preference. By administering a mixture of RRR- and SRR-α-tocopherol stereoisomers labeled with different numbers of deuterium atoms, researchers can track the distinct metabolic fates of each isomer simultaneously nih.gov.
Studies in rats have shown that the liver is the primary site of discrimination nih.gov. The α-tocopherol transfer protein (α-TTP) preferentially binds to RRR-α-tocopherol and facilitates its secretion into the plasma via VLDL nih.gov. In contrast, synthetic stereoisomers like SRR-α-tocopherol are discriminated against, retained less effectively in tissues other than the liver, and are more rapidly metabolized and excreted nih.gov. This rapid metabolism is a key reason for the lower biological activity of synthetic isomers. The use of labeled compounds confirms that the metabolic pathways themselves are not different, but the rate at which different stereoisomers are directed toward these catabolic pathways varies significantly nih.gov.
Quantitative Analysis of Metabolic Flux and Conversion Rates to Related Tocopheryl Metabolites
The primary route for α-tocopherol catabolism involves the shortening of its phytyl side chain. This process is initiated by ω-hydroxylation, catalyzed by cytochrome P450 enzymes (like CYP4F2), followed by oxidation and subsequent β-oxidation nih.govresearchgate.net. This metabolic cascade produces a series of shorter-chain carboxychromanols, with 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (B41150) (α-CEHC) being a major terminal metabolite excreted in the urine nih.govnih.govresearchgate.net.
Deuterated tracers are critical for quantifying the metabolic flux through this pathway. By measuring the appearance of deuterated metabolites like d-α-CEHC in plasma and urine, scientists can calculate the fractional disappearance rate of the parent tocopherol and the rate of its conversion to specific metabolites researchgate.net. Such studies have revealed that non-α-tocopherols, such as γ-tocopherol, are metabolized and converted to their corresponding CEHC forms much more extensively and rapidly than α-tocopherol researchgate.netnih.gov. For example, while less than 1% of a dose of deuterated α-tocopherol is typically excreted as urinary α-CEHC, a significantly higher percentage of deuterated γ-tocopherol appears as γ-CEHC researchgate.netnih.gov. This highlights the preferential retention of α-tocopherol and the more rapid catabolism of other forms.
| Metabolite Name | Abbreviation | Description |
|---|---|---|
| α-13'-hydroxychromanol | α-13'-OH | Initial product of ω-hydroxylation of the phytyl tail. nih.govnih.gov |
| α-13'-carboxychromanol | α-13'-COOH | Product of the oxidation of the terminal methyl group to a carboxylic acid. nih.govnih.gov |
| α-carboxymethylbutyl hydroxychroman | α-CMBHC | An intermediate metabolite formed after several cycles of β-oxidation. researchgate.netnih.gov |
| α-carboxyethyl-hydroxychroman | α-CEHC | A major, water-soluble terminal metabolite excreted in the urine. nih.govnih.govnih.gov |
Investigation of Elimination Pathways and Metabolite Excretion Patterns in Animal Systems
The final stage in the metabolic journey of tocopherols is elimination. Deuterated tracer studies in animal models provide clear insights into excretion patterns. The primary route of elimination for absorbed and metabolized α-tocopherol is through the urine, largely in the form of water-soluble metabolites like α-CEHC, which are often conjugated with glucuronic acid nih.govresearchgate.net.
Studies comparing deuterated RRR- and SRR-α-tocopherol in rats found that urinary excretion of metabolites from the synthetic SRR- form was significantly greater than from the natural RRR- form (7.8% of the dose vs. 1.3% over 96 hours) nih.gov. This demonstrates that the isomers not selected for transport by α-TTP are shunted toward metabolism and rapid excretion by the kidneys nih.gov. Unabsorbed dietary tocopherol, on the other hand, is eliminated largely unchanged in the feces. Fecal excretion accounts for a substantial portion of the ingested dose for all isomers, with studies reporting rates of 83.0% for RRR-α-Toc and 87.6% for SRR-α-Toc, indicating that intestinal absorption is incomplete nih.gov. These findings underscore how deuterated analogs allow for a complete quantitative accounting of the intake, absorption, metabolism, and excretion of different forms of vitamin E.
Emerging Research Frontiers and Future Directions for Di α Tocopherol Phosphate D12
Applications in Advanced Lipidomics and Metabolomics Profiling
The primary application of Di(α-tocopherol) Phosphate-d12 is as an internal standard in mass spectrometry-based lipidomics and metabolomics. nih.govresearchgate.net In these analytical workflows, complex biological samples are analyzed to identify and quantify hundreds to thousands of lipid species. Accurate quantification is challenging due to variations in sample extraction efficiency, matrix effects, and instrument response.
This compound is an ideal internal standard for the quantification of endogenous Di(α-tocopherol) Phosphate (B84403) because it is chemically identical to the analyte but has a distinct, higher mass due to the incorporation of twelve deuterium (B1214612) atoms. scbt.com A known amount of the deuterated standard is spiked into a biological sample prior to processing. During mass spectrometry analysis, the ratio of the signal from the endogenous (light) analyte to the deuterated (heavy) standard is measured. This ratio allows for precise correction of analytical variability, leading to highly accurate and reproducible quantification.
This approach is crucial for comparative lipidomics studies that aim to identify changes in lipid profiles associated with disease states, nutritional interventions, or drug treatments. nih.govepa.gov The ability to reliably quantify phosphorylated forms of tocopherol helps researchers understand the metabolic fate of vitamin E and its role in cellular processes. nih.gov
Table 1: Mass Spectrometry Parameters for Labeled and Unlabeled Di(α-tocopherol) Phosphate
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M-H]- | Characteristic Fragment Ion (m/z) |
|---|---|---|---|---|
| Di(α-tocopherol) Phosphate | C58H99O6P | 922.710 | 921.702 | 509.360 (α-tocopheryl phosphate) |
| This compound | C58H87D12O6P | 934.785 | 933.777 | 515.398 (α-tocopheryl phosphate-d6) |
Development of Novel Isotope-Labeled Probes for Unexplored Biological Roles
Beyond its use as a quantification standard, this compound serves as a foundational molecule for the development of novel isotope-labeled probes. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system, allowing researchers to directly measure biosynthesis, remodeling, and degradation pathways. nih.gov
By synthetically modifying this compound, researchers can create a new generation of probes to investigate unexplored biological roles of phosphorylated lipids. For instance, photoactivatable groups or cross-linking agents can be incorporated into the molecule. acs.org When introduced into cells, these probes can be activated by light to form covalent bonds with nearby interacting proteins or lipids. The labeled interaction partners can then be isolated and identified using mass spectrometry, revealing the molecular machinery that recognizes and responds to phosphorylated tocopherols (B72186).
Furthermore, labeling different parts of the molecule (e.g., the phosphate group with ¹⁸O or the phytyl tail with ¹³C) can provide more granular information on its metabolic processing. avantiresearch.com Such probes could help answer fundamental questions, such as:
Which enzymes are responsible for the synthesis and breakdown of Di(α-tocopherol) Phosphate?
Is the entire molecule incorporated into specific membranes, or is it processed into smaller components?
Does it serve as a precursor for other signaling molecules?
This strategy of developing sophisticated probes is essential for moving beyond static measurements and toward a dynamic understanding of lipid function.
Integration with Systems Biology Approaches for Comprehensive Pathway Mapping
The quantitative data generated using this compound as an internal standard is a critical input for systems biology. Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.gov By integrating large datasets from genomics, proteomics, and metabolomics (including lipidomics), researchers can construct comprehensive models of cellular pathways.
When the levels of Di(α-tocopherol) Phosphate are accurately measured across different experimental conditions, this information can be overlaid onto known metabolic and signaling pathway maps. nih.gov For example, if a particular drug treatment leads to a significant increase in Di(α-tocopherol) Phosphate, this suggests that the drug may be impacting vitamin E metabolism or related signaling cascades, such as the PI3K/Akt pathway. mdpi.com
By correlating these changes with alterations in gene expression or protein levels, researchers can build and test hypotheses about the compound's mechanism of action. This integrated approach allows for a shift from simple biomarker discovery to a deeper, mechanistic understanding of how lipid networks are regulated and how they contribute to health and disease. researchgate.net
Advancements in Microfluidic and High-Throughput Platforms for Mechanistic Studies
The fields of drug discovery and fundamental biology are increasingly relying on microfluidic and high-throughput screening (HTS) platforms to perform massive numbers of experiments in parallel. nih.govnih.gov These technologies, which use miniaturized reaction volumes, enable the rapid screening of thousands of compounds for their effects on specific biological processes. rsc.orgbiorxiv.org
The study of lipid-related enzymes and pathways is well-suited to these platforms. bioengineer.org For instance, a library of small molecules could be screened for inhibitors of an enzyme that metabolizes α-tocopheryl phosphate. In such an assay, the precise quantification of the substrate and product is essential. The inclusion of this compound as an internal standard in each tiny reaction vessel would ensure the accuracy and robustness of these high-throughput measurements. This allows for the reliable identification of lead compounds that can then be further investigated for therapeutic potential.
Droplet microfluidics, where each droplet acts as an independent nanoliter-scale reactor, is a particularly powerful application. nih.govnih.gov By encapsulating cells or enzymes with substrates and the deuterated standard, mechanistic studies can be performed at an unprecedented scale, accelerating our understanding of lipid biochemistry.
Table 2: Comparison of Analytical Platforms for Lipid Analysis
| Platform | Key Advantage | Throughput | Role of this compound |
|---|---|---|---|
| Conventional LC-MS/MS | In-depth characterization | Low to Medium | Internal standard for absolute quantification |
| 96/384-Well Plate HTS | Automated screening | High | Internal standard for robust hit identification |
| Droplet Microfluidics | Massive parallelization, single-cell analysis | Ultra-High | Internal standard for precise quantification in nanoliter volumes |
Role in Understanding Phosphorylated Lipid Signaling Beyond Tocopherols
The study of α-tocopheryl phosphate and its di-ester form provides valuable insights into the broader field of phosphorylated lipid signaling. nih.gov Lipids are no longer seen as mere structural components of membranes or energy storage molecules; many are potent second messengers that regulate a vast array of cellular processes. nih.govnih.gov
Well-known signaling lipids include phosphatidic acid (PA) and phosphoinositides, which are generated by the phosphorylation of diacylglycerol (DAG) and phosphatidylinositol, respectively. mdpi.com These molecules recruit and activate specific proteins to control cell growth, differentiation, and trafficking. α-tocopheryl phosphate, as a naturally occurring phosphorylated lipid, likely operates through similar mechanisms. nih.gov
By identifying the proteins that bind to α-tocopheryl phosphate (its "readers") and the enzymes that regulate its levels (its "writers" and "erasers"), researchers can uncover general principles of how a phosphate group on a lipid backbone is recognized and translated into a biological response. The knowledge gained from studying this specific vitamin E derivative can serve as a model for understanding other, less-characterized phosphorylated lipids, ultimately expanding our knowledge of the complex language of lipid signaling.
Q & A
Basic Research Questions
Q. How can Di(α-tocopherol) Phosphate-d12 be quantified in biological matrices with high precision?
- Methodology : Use high-performance liquid chromatography (HPLC) with deuterated internal standards. Adapt the protocol from , which employs a normal-phase silica column (Supelcosil™ LC-SI, 25 cm × 4.6 mm, 5 μm), a mobile phase of 97.5% n-hexane and 2.5% 2-propanol, and UV detection at 292 nm. Dissolve samples in ethanol or hexane, and validate retention times against deuterated standards to account for isotopic shifts .
Q. What experimental considerations are critical for synthesizing and purifying this compound?
- Methodology : Optimize phosphate esterification using anhydrous conditions to prevent hydrolysis. Reference ’s specifications for sodium phosphate derivatives (e.g., purity >99.5%, controlled hydration states) to ensure stoichiometric accuracy. Employ deuterium labeling during synthesis to minimize isotopic dilution, and verify purity via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
Q. How does the phosphate group influence the stability and bioavailability of α-tocopherol derivatives?
- Methodology : Compare degradation kinetics under oxidative stress (e.g., exposure to lipid peroxides) between α-tocopherol and its phosphate derivatives. Use accelerated stability testing (e.g., 40°C/75% relative humidity) and monitor via HPLC. ’s tocopherol quantification in oils (1,082 µg/g total) suggests phosphate groups may enhance solubility in lipid-rich matrices .
Advanced Research Questions
Q. How can deuterium labeling in this compound improve tracing of metabolic pathways in vivo?
- Methodology : Administer the deuterated compound to model organisms (e.g., rats) and analyze tissue distribution using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reference ’s protocol for α-tocopherol dosing (150 mg/kg body weight) and hepatic microsomal assays to track CYP450-mediated metabolism. Monitor deuterium retention in metabolites to distinguish endogenous vs. exogenous pathways .
Q. What experimental designs resolve contradictions in α-tocopherol derivatives’ effects on inflammatory markers?
- Methodology : Conduct dose-response studies with controlled variables (e.g., dioxin-induced inflammation models, as in ). Compare this compound’s efficacy against non-deuterated forms in modulating acute-phase proteins (e.g., C-reactive protein). Use multivariate analysis to isolate isotopic effects from phosphate group contributions .
Q. How do deuterated tocopherols interact with cytochrome P450 enzymes compared to non-deuterated analogs?
- Methodology : Perform competitive inhibition assays using hepatic microsomes. Measure CYP1A1/2 activities via 7-ethoxyresorufin O-deethylase (EROD) and 7-methoxyresorufin O-demethylase (MROD) assays (). Use semi-quantitative RT-PCR to assess Ah receptor-mediated mRNA upregulation, comparing deuterated and non-deuterated forms for kinetic isotope effects .
Q. What statistical approaches address variability in tocopherol accumulation studies across feeding systems?
- Methodology : Apply mixed-effects models (e.g., SAS MIXED procedure) as in . Classify data by feeding systems (pasture vs. concentrate) and tocopherol levels (200–400 mg/kg DM). Use log transformations for non-normal variables (e.g., CLA content) and Bayesian criteria to select variance structures. This approach isolates deuterated compound effects from dietary confounding factors .
Data Analysis and Contradiction Mitigation
Q. How can researchers reconcile conflicting results on tocopherol derivatives’ antioxidant vs. pro-oxidant effects?
- Methodology : Replicate experimental conditions from contradictory studies (e.g., ’s randomized trial design). Test this compound under varying redox potentials (e.g., lipid peroxidation vs. hydroxyl radical scavenging). Use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency and correlate with deuterium’s isotopic impact .
Q. What validation criteria ensure reliability in spectrophotometric assays for deuterated tocopherols?
- Methodology : Follow ’s derivative spectrophotometry guidelines. Prepare standards in absolute ethanol, validate linearity (R² >0.995), and assess limits of detection (LOD) via signal-to-noise ratios. Compare second-derivative spectra to minimize matrix interference, and cross-validate with HPLC-MS for deuterated vs. non-deuterated peaks .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
